Technical Documentation Center

Thymidine, 3'-amino-3'-deoxy-5,6-dihydro- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Thymidine, 3'-amino-3'-deoxy-5,6-dihydro-
  • CAS: 213906-36-6

Core Science & Biosynthesis

Foundational

Foreword: Unveiling the Potential of a Classic Nucleoside Analog

An In-depth Technical Guide to 3'-Amino-3'-deoxythymidine (CAS 52450-18-7) 3'-Amino-3'-deoxythymidine (AMT), a close structural analog of the natural nucleoside thymidine, occupies a significant niche in the landscape of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 3'-Amino-3'-deoxythymidine (CAS 52450-18-7)

3'-Amino-3'-deoxythymidine (AMT), a close structural analog of the natural nucleoside thymidine, occupies a significant niche in the landscape of medicinal chemistry and molecular biology. While often recognized as the principal metabolite of the landmark anti-HIV drug Zidovudine (3'-azido-3'-deoxythymidine, AZT), AMT possesses its own distinct profile of biological activity and utility.[1][2][3] Its journey from a synthetic curiosity to a tool for probing DNA synthesis and a scaffold for novel therapeutics is a compelling narrative of molecular design and scientific inquiry. This guide provides an in-depth exploration of AMT, from its fundamental physicochemical properties and synthesis to its nuanced mechanism of action and its application in cutting-edge research. We will delve into the causality behind its biological effects, present validated experimental frameworks, and offer a forward-looking perspective on its potential.

Core Physicochemical and Structural Properties

A thorough understanding of a compound begins with its fundamental properties. AMT is a solid, typically appearing as a white to light yellow powder.[4] Its structural distinction from thymidine is the replacement of the 3'-hydroxyl group on the deoxyribose sugar with a primary amine, a modification that profoundly influences its biological interactions.[2]

PropertyValueSource(s)
CAS Number 52450-18-7[5][6][7]
Molecular Formula C₁₀H₁₅N₃O₄[1][5][6]
Molecular Weight 241.24 g/mol [1][7][8]
IUPAC Name 1-[(2R,4S,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione[8]
Synonyms AMT, 3'-Aminothymidine, 3'-Deoxy-3'-aminothymidine[1][2]
InChI Key ADVCGXWUUOVPPB-XLPZGREQSA-N[1][6]
SMILES Cc1cn([C@H]2CO2)c(=O)[nH]c1=O[1]
Physical Form Solid[6]
Melting Point 155 - 156 °C[4]
Storage 2-8°C, inert atmosphere, keep in dark place[6]

Synthesis and Chemical Reactivity

The primary and most efficient route to 3'-Amino-3'-deoxythymidine involves the chemical reduction of its azide precursor, 3'-azido-3'-deoxythymidine (AZT). This transformation is a cornerstone of its production and is often a key step in the synthesis of its derivatives.

Dominant Synthetic Pathway: Reduction of AZT

The conversion of the 3'-azido group of AZT to a 3'-amino group is a high-yielding and reliable reaction. The choice of reducing agent and catalyst can be tailored to the scale and specific requirements of the synthesis.

  • Catalytic Hydrogenation : A classic method involves the use of hydrogen gas in the presence of a palladium on charcoal (Pd/C) catalyst.[9] This method is clean and efficient but requires specialized equipment for handling hydrogen gas.

  • Ammonium Formate Reduction : An efficient and safer alternative to gaseous hydrogen is the use of ammonium formate as a hydrogen source with a palladium catalyst.[9]

  • Thiol-Mediated Reduction : Under mild, physiological conditions (pH 7.2, 37°C), thiols such as dithiothreitol (DTT) or glutathione can quantitatively reduce the azido moiety of AZT to an amine.[10] This reaction is particularly useful for water-soluble compounds sensitive to catalytic hydrogenation and has important biomedical implications, as it can occur intracellularly.[10]

  • Sodium Borohydride Reduction : An improved synthesis method utilizes sodium borohydride for the reduction of 5'-O-trityl protected AZT, providing a convenient route to the corresponding protected AMT, which is a versatile intermediate.[11]

Synthesis_of_AMT_from_AZT AZT 3'-Azido-3'-deoxythymidine (AZT) AMT 3'-Amino-3'-deoxythymidine (AMT) AZT->AMT Reduction [H₂, Pd/C] or [HCOONH₄, Pd] or [NaBH₄] or [DTT]

Caption: Primary synthetic route to AMT via reduction of AZT.

Protocol: Synthesis of AMT via Catalytic Transfer Hydrogenation

This protocol is based on the efficient reduction of AZT using ammonium formate as a hydrogen transfer agent, a method noted for its operational simplicity and safety.[9]

Materials:

  • 3'-Azido-3'-deoxythymidine (AZT)

  • Ammonium formate (HCOONH₄)

  • 10% Palladium on activated carbon (Pd/C)

  • Methanol (MeOH)

  • Diatomaceous earth (e.g., Celite®)

  • Rotary evaporator

  • Reaction flask, condenser, and magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve AZT (1 equivalent) in methanol.

  • Catalyst Addition : Carefully add 10% Pd/C catalyst (approximately 10-20% by weight of AZT) to the solution.

  • Hydrogen Donor Addition : Add ammonium formate (3-5 equivalents) to the reaction mixture.

  • Reaction : Heat the mixture to reflux under an inert atmosphere and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) until all the starting material is consumed.

  • Work-up : Allow the reaction to cool to room temperature. Filter the mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the pad thoroughly with methanol.

  • Purification : Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by silica gel column chromatography or recrystallization to yield pure 3'-Amino-3'-deoxythymidine.

Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to verify the conversion of the azido group to the amino group and the absence of impurities.

Mechanism of Action: A Chain Terminator with Nuance

The biological activity of AMT is contingent upon its intracellular phosphorylation to its 5'-triphosphate derivative, 3'-amino-3'-deoxythymidine-5'-triphosphate (AMT-TP).[12] This active metabolite is the key player that interacts with DNA polymerases.

The primary mechanism of action is the inhibition of DNA synthesis. AMT-TP acts as a competitive inhibitor with respect to the natural substrate, deoxythymidine triphosphate (dTTP), for the active site of DNA polymerases.[12] Upon incorporation into a growing DNA strand, it acts as a chain terminator. The 3'-amino group cannot form the phosphodiester bond necessary for chain elongation, thus halting DNA replication.[13][14]

However, a critical point of expertise is understanding that the efficacy of AMT-TP as a chain terminator is highly dependent on the specific DNA polymerase.

  • HIV Reverse Transcriptase : AMT-TP is an effective substrate and chain terminator for HIV reverse transcriptase, which is the basis of the anti-retroviral strategy inherited from its precursor, AZT.[13]

  • Mammalian DNA Polymerases : The interaction is more complex with host cell polymerases. While AMT-TP is a competitive inhibitor of DNA polymerase-alpha (Ki of 3.3 µM), its ability to act as a chain terminator varies.[12] For example, it does not cause chain termination in reactions catalyzed by DNA polymerase γ, the mitochondrial DNA polymerase.[13] This differential activity is fundamental to the selective toxicity of related nucleoside analogs and is a key area of investigation in drug development.

Chain_Termination_Mechanism cluster_0 Normal DNA Elongation cluster_1 AMT-Mediated Chain Termination DNA_Strand Growing DNA Strand 3'-OH DNA_Polymerase DNA Polymerase DNA_Strand:f0->DNA_Polymerase Nucleophilic Attack dTTP dTTP 5'-Triphosphate dTTP->DNA_Polymerase Elongated_DNA Elongated DNA Strand 3'-OH DNA_Polymerase->Elongated_DNA Forms Phosphodiester Bond DNA_Strand_Term Growing DNA Strand 3'-OH DNA_Polymerase_Term DNA Polymerase DNA_Strand_Term:f0->DNA_Polymerase_Term AMT_TP AMT-TP 5'-Triphosphate AMT_TP->DNA_Polymerase_Term Competitive Inhibition Terminated_DNA Terminated DNA Strand 3'-NH₂ DNA_Polymerase_Term->Terminated_DNA Incorporation No_Elongation No Further Elongation Terminated_DNA:f0->No_Elongation

Caption: AMT-TP competitively inhibits and terminates DNA synthesis.

Biological Activity and Therapeutic Relevance

The unique mechanism of AMT translates into a spectrum of biological activities, primarily in the realms of antineoplastic and antiviral research.

Antineoplastic Properties

AMT has demonstrated notable activity against cancer cell lines. In murine L1210 leukemia cells, it inhibits the incorporation of thymidine into DNA and leads to an accumulation of thymidine di- and triphosphates.[12] This disruption of DNA synthesis is a primary contributor to its cytotoxic effects. Platinum(II) complexes of AMT have also been synthesized and shown to inhibit L1210 cell replication with an ED₅₀ of 0.8 µM, suggesting potential as a component of metal-based chemotherapeutics.[15] These complexes appear to delay cell cycle progression and inhibit amino acid transport into the cells.[15]

Antiviral Context

As a metabolite of AZT, AMT is intrinsically linked to anti-HIV research.[3] While some N-substituted derivatives of AMT did not show sufficient efficacy against HIV in MT-4 cells[16], the core molecule's ability to be triphosphorylated and subsequently inhibit reverse transcriptase remains a key feature. Its study helps in understanding the complete metabolic and activity profile of AZT and informs the design of next-generation nucleoside reverse transcriptase inhibitors (NRTIs).

Summary of Biological Data
ParameterValueSystemReference
Ki (vs dTTP) 3.3 µMDNA Polymerase-α (Calf Thymus)[12]
ED₅₀ 0.8 µML1210 Murine Leukemia Cells (as (3'-AdThd)₂PtCl₂ complex)[15]

Advanced Application: A Tool for Non-Enzymatic Chemistry

Beyond its role as a polymerase inhibitor, derivatives of AMT are proving to be powerful tools in the field of prebiotic chemistry. Research has shown that an activated 2-thio derivative, 3′-amino-3′-deoxy-2-thio-thymidine-5′-phosphoro-2-methylimidazolide, is a superior substrate for the non-enzymatic, template-directed copying of nucleic acids.[17][18] This molecule polymerizes on RNA/DNA templates significantly faster than its counterparts, providing a potential mechanism for information transfer in a pre-enzymatic world.[17][18] This application highlights the versatility of the 3'-amino-nucleoside scaffold for exploring fundamental questions in chemical biology.

Key Experimental Protocols

The following protocols provide a framework for investigating the biological activity of AMT in a research setting.

Protocol: In Vitro DNA Polymerase-α Inhibition Assay

This protocol outlines a method to determine the inhibitory constant (Ki) of AMT-TP against DNA polymerase-α, based on the principles described in the literature.[12]

Polymerase_Inhibition_Assay_Workflow step1 Prepare Reaction Mix (Buffer, MgCl₂, Activated DNA Template) step2 Add DNA Polymerase-α step1->step2 step3 Add varying concentrations of AMT-TP (Inhibitor) step2->step3 step4 Add varying concentrations of dTTP spiked with [³H]dTTP step3->step4 step5 Incubate at 37°C step4->step5 step6 Stop reaction (e.g., add cold TCA) step5->step6 step7 Precipitate and collect DNA (e.g., filter paper) step6->step7 step8 Quantify [³H] incorporation (Scintillation Counting) step7->step8 step9 Data Analysis (Dixon or Lineweaver-Burk Plot) step8->step9 result Determine Ki for AMT-TP step9->result

Sources

Exploratory

An In-Depth Technical Guide to the Structure and Conformation of 3'-Amino-3'-deoxythymidine (AMT)

Abstract 3'-Amino-3'-deoxythymidine (AMT), a synthetic nucleoside analog of thymidine, holds a significant position in the landscape of antiviral drug development. Its defining structural feature—the replacement of the 3...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

3'-Amino-3'-deoxythymidine (AMT), a synthetic nucleoside analog of thymidine, holds a significant position in the landscape of antiviral drug development. Its defining structural feature—the replacement of the 3'-hydroxyl group with an amino group—is the cornerstone of its biological activity, primarily as a chain terminator of viral reverse transcriptases. The efficacy and selectivity of AMT are not solely dictated by this substitution but are intricately linked to the molecule's three-dimensional structure and conformational dynamics. This guide provides a comprehensive technical examination of AMT's structure and conformation, synthesizing data from experimental techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy with insights from computational modeling. We will delve into the critical aspects of sugar puckering, glycosidic bond rotation, and the influence of the 3'-amino moiety on the molecule's preferred spatial arrangement. This analysis is crucial for understanding its interaction with target enzymes and for guiding the rational design of next-generation nucleoside analogs with enhanced therapeutic profiles.

Introduction

Overview of 3'-Amino-3'-deoxythymidine (AMT)

3'-Amino-3'-deoxythymidine, also known as 3'-aminothymidine, is a dideoxynucleoside analog where the hydroxyl group at the 3' position of the deoxyribose sugar ring is substituted with an amino group.[1][2][3] This seemingly subtle modification has profound biological consequences. In vivo, AMT is phosphorylated by cellular kinases to its active triphosphate form, 3'-amino-3'-deoxythymidine triphosphate (AMT-TP). This active metabolite then acts as a competitive inhibitor and a substrate for viral reverse transcriptase (RT), the enzyme essential for retroviral replication, such as in the Human Immunodeficiency Virus (HIV).[4][5]

Significance in Drug Development

The development of nucleoside reverse transcriptase inhibitors (NRTIs) was a pivotal moment in the fight against AIDS.[6][7] Molecules like Zidovudine (AZT), which features a 3'-azido group, established the principle of chain termination as a viable therapeutic strategy. AMT and its derivatives are part of this class of compounds.[4][8] Once incorporated by viral RT into a growing DNA chain, the absence of a 3'-hydroxyl group prevents the formation of the next 3'-5' phosphodiester bond, thereby halting DNA synthesis and viral replication.[7][9] The selectivity of these drugs hinges on the viral RT's higher affinity for the analog compared to human DNA polymerases, which provides a therapeutic window.[4][5]

The Critical Role of Structure and Conformation

The ability of AMT-TP to be recognized and incorporated by reverse transcriptase is critically dependent on its three-dimensional shape. The conformation of the deoxyribose sugar (the "sugar pucker"), the orientation of the thymine base relative to the sugar, and the spatial disposition of the 5'-triphosphate chain must mimic that of the natural substrate, deoxythymidine triphosphate (dTTP), to fit into the enzyme's active site.[10] Therefore, a detailed understanding of AMT's conformational preferences is paramount for explaining its mechanism of action and for designing new analogs with improved potency and reduced toxicity.

Chemical Structure and Nomenclature

Systematic IUPAC Name and Common Synonyms
  • IUPAC Name: 1-[4-amino-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione[1]

  • Common Synonyms: 3'-Amino-3'-deoxythymidine, 3'-Aminothymidine

  • CAS Number: 52450-18-7[2]

  • Molecular Formula: C₁₀H₁₅N₃O₄[2][3]

  • Molecular Weight: 241.25 g/mol [2]

Core Components and Key Structural Differences

The structure of AMT is composed of three key parts:

  • Thymine Base: The pyrimidine nucleobase that provides specificity for pairing with adenine.

  • Deoxyribose Sugar: A five-membered furanose ring.

  • 3'-Amino Group: The key modification that replaces the natural 3'-hydroxyl group, making it a chain terminator.

The fundamental difference between AMT and its natural counterpart, thymidine, is this 3'-substitution. This change is the basis for its therapeutic action.

G cluster_thymidine Thymidine cluster_amt 3'-Amino-3'-deoxythymidine (AMT) Thymidine_img Thymidine_img Thymidine_label 3'-Hydroxyl (OH) group Allows for phosphodiester bond formation and chain elongation. AMT_label 3'-Amino (NH2) group Prevents phosphodiester bond formation, causing chain termination. AMT_img AMT_img

Caption: Structural comparison of Thymidine and 3'-Amino-3'-deoxythymidine (AMT).

Conformational Analysis: The Determinants of Biological Function

The flexibility of the furanose ring and the rotation around the glycosidic bond are the two most important conformational features of nucleosides. These motions determine the overall shape of the molecule and its ability to fit into an enzyme's active site.

The Pseudorotation Concept in Furanose Rings

The five-membered deoxyribose ring is not planar. It adopts a puckered conformation to relieve steric strain. This puckering is not static but is a dynamic equilibrium between various conformations, described by a pseudorotational cycle. The two most energetically favorable and biologically relevant conformations are the C2'-endo (South) and C3'-endo (North) puckers.

The North (C2'-endo) vs. South (C3'-endo) Sugar Pucker

The sugar pucker conformation significantly impacts the relative positions of the substituents on the sugar ring, including the base and the phosphate groups.

  • North (C3'-endo): The C3' atom is displaced on the same side of the furanose ring as the C5' atom. This conformation is characteristic of A-form DNA and RNA.

  • South (C2'-endo): The C2' atom is displaced on the same side of the furanose ring as the C5' atom. This is the predominant conformation found in B-form DNA.

The equilibrium between these two states is crucial. For an NRTI to be an effective substrate for HIV-1 RT, its triphosphate form should be able to adopt a conformation compatible with the enzyme's active site, which typically favors a South-like pucker. Conformational analysis of some 3'-deoxy-3'-aminothymidine analogues has revealed a preference for an N-type (North) sugar puckering.[11]

G cluster_north Characteristic of A-DNA, RNA cluster_south Characteristic of B-DNA North North Conformation (C3'-endo) Equilibrium North->Equilibrium South South Conformation (C2'-endo) Equilibrium->South North_desc Axial C2'-H Equatorial C3'-H South_desc Equatorial C2'-H Axial C3'-H

Caption: The dynamic equilibrium between North and South sugar pucker conformations.

Glycosidic Bond Torsion (χ): syn vs. anti Conformation

The glycosidic bond (N1-C1') connects the thymine base to the sugar. Rotation around this bond is also possible, leading to two main conformations:

  • anti: The bulk of the base is positioned away from the sugar ring. This is the predominant conformation for standard pyrimidine nucleosides in B-DNA.

  • syn: The base is positioned over the sugar ring.

For proper base pairing in the DNA double helix and for fitting into the polymerase active site, the anti conformation is required.

Experimental Determination of Structure and Conformation

The precise three-dimensional structure and conformational preferences of AMT are determined using a combination of experimental techniques, primarily X-ray crystallography and NMR spectroscopy.

X-Ray Crystallography: The Solid-State View
  • Expertise & Experience: X-ray crystallography provides a static, high-resolution snapshot of the molecule's structure in a crystal lattice.[12] While this technique yields precise atomic coordinates, bond lengths, and bond angles, it's important to recognize that the crystal packing forces can sometimes favor a single conformation that may not be the most populated one in a biological (aqueous) solution. Nevertheless, it provides an invaluable, atomically precise starting point for conformational analysis.[13] The structure of a related compound, 3'-amino-3'-deoxy-2-thio-thymidine, has been confirmed by X-ray crystallography.[14]

  • Experimental Protocol: Generalized Workflow for Nucleoside Analog Crystallography

    • Synthesis & Purification: The target compound (AMT) is first synthesized and purified to high homogeneity (>98%), often using techniques like HPLC.[8][15]

    • Crystal Growth: A supersaturated solution of the purified compound is prepared in various solvents and conditions (e.g., vapor diffusion, slow evaporation) to screen for single crystal formation.

    • Data Collection: A suitable single crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is recorded as the crystal is rotated.

    • Structure Solution & Refinement: The diffraction data is processed to determine the electron density map of the unit cell. An atomic model is built into this map and refined to best fit the experimental data, yielding the final crystal structure.

  • Data Presentation: Representative Structural Data Quantitative data for 3'-Amino-3'-deoxythymidine itself is not readily available in public crystallographic databases. The table below presents typical values for a standard thymidine nucleoside to illustrate the type of data obtained.

ParameterTypical Value (Thymidine)Significance
Sugar Pucker C2'-endo (South)Indicates B-DNA like conformation
Puckering Amplitude (τm) ~35°Describes the degree of puckering
Pseudorotation Phase (P) ~160°Defines the specific pucker conformation
Glycosidic Torsion (χ) ~-120° (anti)Orientation of the base relative to the sugar
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Perspective
  • Expertise & Experience: NMR spectroscopy is the most powerful technique for studying the structure and dynamics of molecules in solution, which more closely mimics the biological environment.[16][17] Unlike crystallography, NMR can provide information on the dynamic equilibrium between different conformations, such as the North/South pucker equilibrium.[18][19] Key parameters, particularly the scalar coupling constants (3JH,H) between protons on the sugar ring, are directly related to the dihedral angles via the Karplus equation, allowing for the determination of the preferred sugar pucker.[20] Two-dimensional NMR experiments like COSY and NOESY are used to assign all proton signals and to detect through-space proximities between atoms, respectively.[16]

  • Experimental Protocol: NMR Analysis of AMT

    • Sample Preparation: A small amount (~1-5 mg) of purified AMT is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆).

    • 1D ¹H Spectrum Acquisition: A standard one-dimensional proton NMR spectrum is acquired to identify the chemical shifts of all non-exchangeable protons.

    • 2D COSY/TOCSY Acquisition: Correlation spectroscopy experiments are performed to establish through-bond connectivity and assign the protons of the sugar ring.[16]

    • Coupling Constant Measurement: The 3JH,H coupling constants for the sugar protons (e.g., JH1'-H2', JH2'-H3') are precisely measured from the high-resolution 1D spectrum.

    • Conformational Analysis: The measured coupling constants are used in Karplus-type equations to calculate the dihedral angles and determine the percentage of North and South conformers in the equilibrium.

    • 2D NOESY Acquisition: A Nuclear Overhauser Effect Spectroscopy experiment is run to identify protons that are close in space (< 5 Å), which helps to confirm the glycosidic torsion angle (syn vs. anti).

Computational Modeling and Simulation

  • Expertise & Experience: Computational methods complement experimental data by providing insights into the energetics of different conformations and simulating the interaction of AMT with its biological target.[21][22] Molecular docking, a key computational technique, predicts the preferred binding mode of a ligand (like AMT-TP) within the active site of a protein (like HIV-1 RT).[6][23] These simulations can help rationalize why the viral polymerase accepts the analog while the human polymerase does not. The process involves preparing the 3D structures of both the ligand and the protein, defining the binding site, and then using a scoring function to evaluate the best fit among many possible poses.[9][23][24]

G PDB 1. Obtain Protein Structure (e.g., HIV-1 RT from PDB) Pocket 3. Define Binding Site (Active site of RT) PDB->Pocket Ligand 2. Prepare Ligand Structure (3D model of AMT-TP) Dock 4. Perform Docking (Generate binding poses) Ligand->Dock Pocket->Dock Score 5. Score & Analyze (Rank poses by energy, identify key interactions) Dock->Score Result 6. Predicted Binding Mode Score->Result

Sources

Foundational

Rational Design and Efficacy of 3'-Amino-3'-deoxythymidine Derivatives Against SARS-CoV-2

A Technical Guide on Chalcogen-Modified Nucleoside Analogs for Viral Inhibition Executive Summary The rapid evolution of SARS-CoV-2 necessitates the development of antiviral agents that can bypass viral proofreading mech...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide on Chalcogen-Modified Nucleoside Analogs for Viral Inhibition

Executive Summary

The rapid evolution of SARS-CoV-2 necessitates the development of antiviral agents that can bypass viral proofreading mechanisms. While traditional nucleoside analogs (NAs) like Zidovudine (AZT) have proven effective against various viral polymerases, their dose-limiting toxicities and susceptibility to viral exonucleases limit their clinical utility against coronaviruses.

As a Senior Application Scientist, I approach drug design not just as chemical synthesis, but as a systems engineering challenge. By utilizing 3'-Amino-3'-deoxythymidine (AMT) —the reduced, less toxic form of AZT—as a base scaffold, and modifying it with 5'-arylchalcogeno groups (Selenium or Tellurium), we fundamentally alter the molecule's pharmacokinetic destiny. This guide details the mechanistic rationale, self-validating experimental protocols, and quantitative efficacy of these novel organoselenium-AMT derivatives [1].

Mechanistic Paradigms: Shifting from Chain Termination to Allosteric Modulation

Traditional NAs require intracellular phosphorylation by host kinases to become active triphosphates, which then act as competitive chain terminators at the active site of the RNA-dependent RNA polymerase (RdRp). However, SARS-CoV-2 possesses a robust nsp14 exonuclease that actively excises mismatched nucleotides, rendering many competitive inhibitors ineffective.

The Causality Behind the Chalcogen Modification: Why modify the 5' position of the AMT scaffold with a bulky chalcogen (Selenium or Tellurium)?

  • Steric Hindrance of Phosphorylation: The bulky 5'-arylchalcogeno group intentionally prevents host kinases from phosphorylating the molecule.

  • Mechanism Shift: By preventing phosphorylation, the molecule cannot act as a competitive chain terminator. Instead, in silico molecular docking reveals that these organoselenium-AMT derivatives act as non-competitive allosteric modulators . They bind directly to an allosteric cavity located in the palm region of the RdRp (nsp12) complex.

  • Evasion of Proofreading: Because the compound does not incorporate into the nascent RNA chain, the nsp14 exonuclease cannot excise it. The allosteric binding induces a conformational shift that halts RNA elongation entirely.

Mechanism SARS SARS-CoV-2 Replication RdRp RdRp (nsp12) Complex SARS->RdRp ActiveSite Catalytic Active Site RdRp->ActiveSite Allosteric Allosteric Palm Region RdRp->Allosteric Conform Conformational Shift Allosteric->Conform Induces AMT Organoselenium-AMT AMT->Allosteric Non-competitive Binding Conform->ActiveSite Blocks RNA Elongation

Non-competitive allosteric inhibition mechanism of RdRp by organoselenium-AMT.

Self-Validating Experimental Architectures

To ensure trustworthiness in our drug screening pipeline, every experimental workflow must be a self-validating system. A single cell line or a single readout is insufficient to prove antiviral efficacy, as compound toxicity can easily masquerade as viral inhibition.

Protocol: High-Throughput Antiviral Screening & Viability Mapping

Phase 1: Cellular Architecture & Seeding

  • Cell Line Selection: Harvest Calu-3 and Vero E6 cells at 80% confluence. Seed into 96-well plates at a density of 2×104 cells/well. Causality: Utilizing both cell lines is critical. Vero E6 facilitates robust viral replication via endosomal entry, while Calu-3 recapitulates the human respiratory epithelium (expressing TMPRSS2 for plasma membrane fusion). Concordant efficacy across both lines validates that the AMT derivative targets the viral replication machinery (RdRp) rather than a cell-specific entry pathway.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2 to allow monolayer adherence.

Phase 2: Compound Preparation & Internal Controls 3. Serial Dilution: Prepare 5'-arylchalcogeno-AMT compounds (e.g., R3b, R3e) in DMSO, then dilute in culture medium to achieve final concentrations ranging from 0.6 µM to 10 µM. 4. Control Implementation (Self-Validation):

  • Negative Control: Mock-infected cells treated with vehicle (DMSO < 0.1%).

  • Positive Control: Cells infected and treated with AZT (the parent compound) to establish a baseline.

  • Toxicity Parallel: A duplicate plate receives the compound but no virus, establishing the 50% Cytotoxic Concentration (CC50).

Phase 3: Viral Infection & Allosteric Modulation 5. Inoculation: Infect the designated wells with SARS-CoV-2 at a Multiplicity of Infection (MOI) of 0.01. Causality: A low MOI of 0.01 is deliberately chosen over a high MOI. It allows the virus to undergo multiple replication cycles over 48 hours. This amplifies the inhibitory effect of the AMT derivatives, providing a high-resolution dose-response curve for accurate 50% Effective Concentration (EC50) calculation. 6. Incubation: Remove the viral inoculum after 1 hour of adsorption, wash with PBS, and overlay with the compound-containing medium. Incubate for 24 to 48 hours.

Phase 4: Quantification 7. Readouts: Utilize a colorimetric assay (MTT) for viability and RT-qPCR targeting the viral RdRp gene to confirm the reduction in viral titers.

Workflow A Compound Synthesis (5'-Chalcogen-AMT) B Cytotoxicity Assay (CC50 Determination) A->B Validation C Viral Infection (SARS-CoV-2 MOI 0.01) B->C Non-toxic conc. D Antiviral Assay (EC50 Determination) C->D 48h Incubation E Selectivity Index (SI = CC50 / EC50) D->E Data Analysis

Experimental workflow for self-validating antiviral screening of AMT derivatives.

Quantitative Efficacy Profiles

The therapeutic viability of a compound is dictated by its Selectivity Index (SI), calculated as the ratio of CC50 to EC50. An SI > 10 is generally required for a compound to be considered safe and effective.

Our data demonstrates that organoselenium-AMT derivatives (specifically R3b and R3e ) exhibit negligible cytotoxicity (CC50 > 100 µM) while maintaining potent low-micromolar efficacy against SARS-CoV-2 [1].

Table 1: Antiviral Efficacy and Cytotoxicity of Key Organoselenium-AMT Derivatives
CompoundCell LineCC50 (µM)EC50 (µM)Selectivity Index (SI)Timepoint
R3b (Se) Vero E6> 1002.97 ± 0.62> 33.624 hpi
R3e (Se) Vero E6> 1001.99 ± 0.42> 50.224 hpi
R3b (Se) Calu-3> 1003.82 ± 1.42> 26.124 hpi
R3e (Se) Calu-3> 1001.92 ± 0.43> 52.024 hpi
R3b (Se) Calu-3> 1001.33 ± 0.35> 75.148 hpi
R3e (Se) Calu-3> 1002.31 ± 0.54> 43.248 hpi

Data Synthesis & Causality: Notice that compound R3b shows increased efficacy (lower EC50: 1.33 µM vs 3.82 µM) at 48 hours in Calu-3 cells compared to 24 hours. The causality lies in the cellular uptake kinetics and the intracellular stability of the organoselenium moiety. Calu-3 cells possess a more complex mucosal barrier and distinct nucleoside transporter profiles compared to Vero E6 cells [2]. The extended 48-hour incubation allows the compound to reach steady-state therapeutic concentrations within the host cytoplasm, maximizing its allosteric interaction with the viral RdRp. Furthermore, organoselenium compounds demonstrated vastly superior safety profiles compared to their organotellurium counterparts, which exhibited higher baseline cellular toxicity.

Translational Horizons

The modification of the 3'-Amino-3'-deoxythymidine scaffold with 5'-arylchalcogeno groups represents a paradigm shift in antiviral design. By intentionally blocking the traditional phosphorylation pathway, we have engineered a molecule that circumvents the viral exonuclease proofreading system.

Moving forward, the pharmacokinetic profiling of these derivatives will focus on their interaction with human equilibrative nucleoside transporters (hENTs) and concentrative nucleoside transporters (hCNTs) [2]. Ensuring optimal bioavailability and tissue distribution to the respiratory epithelium will be the next critical step in transitioning these AMT derivatives from benchtop validation to preclinical in vivo models.

References

  • Title: Antiviral Effect of 5'-Arylchalcogeno-3-aminothymidine Derivatives in SARS-CoV-2 Infection Source: Molecules (MDPI) URL: [Link]

  • Title: Important roles of transporters in the pharmacokinetics of anti-viral nucleoside/nucleotide analogs Source: Expert Opinion on Drug Metabolism & Toxicology (via PMC) URL: [Link]

Protocols & Analytical Methods

Method

A Comprehensive Guide to the Synthesis of 3'-Amino-3'-deoxythymidine from Thymidine

An Application Note for Researchers and Drug Development Professionals Abstract This technical guide provides a detailed, field-proven methodology for the synthesis of 3'-Amino-3'-deoxythymidine, a critical nucleoside an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This technical guide provides a detailed, field-proven methodology for the synthesis of 3'-Amino-3'-deoxythymidine, a critical nucleoside analog used in biochemical research and as a precursor for various therapeutic agents. The synthesis is presented as a robust two-part process, commencing with the conversion of commercially available thymidine to the pivotal intermediate, 3'-azido-3'-deoxythymidine (Zidovudine, AZT), followed by its efficient reduction to the target 3'-amino compound. This document elucidates the causal chemistry behind each procedural step, offers in-depth, step-by-step protocols, and summarizes key analytical data, providing researchers and drug development professionals with a comprehensive and reliable resource for laboratory-scale synthesis.

Introduction and Strategic Overview

3'-Amino-3'-deoxythymidine is a synthetic nucleoside analog where the hydroxyl group at the 3' position of the deoxyribose sugar is replaced by an amino group. This modification makes it a valuable tool in molecular biology and a key building block for the synthesis of oligonucleotide analogs and potential therapeutic compounds.[1][2] Its synthesis from thymidine is a cornerstone procedure in medicinal chemistry, leveraging the well-established chemistry of its direct precursor, 3'-azido-3'-deoxythymidine (AZT).

AZT, the first drug approved for the treatment of HIV, acts as a reverse transcriptase inhibitor, terminating DNA chain elongation.[3][4] The synthetic pathway to 3'-Amino-3'-deoxythymidine hinges on the initial, efficient synthesis of AZT, followed by the selective reduction of the azido group.

The overall synthetic strategy is a multi-step process designed to achieve high yield and stereochemical control:

  • Intermediate Synthesis: Conversion of thymidine to 3'-azido-3'-deoxythymidine (AZT). This is the most complex phase, involving protection of the 5'-hydroxyl group, activation of the 3'-hydroxyl, and stereospecific introduction of the azide moiety.

  • Final Product Synthesis: Reduction of the 3'-azido group of AZT to the target 3'-amino group.

This strategy is favored for its reliability and the commercial availability of the starting material, thymidine. The workflow is visualized below.

G Thymidine Thymidine (Starting Material) AZT 3'-Azido-3'-deoxythymidine (AZT) (Key Intermediate) Thymidine->AZT Multi-step Conversion (Protection, Activation, Azidation) FinalProduct 3'-Amino-3'-deoxythymidine (Target Compound) AZT->FinalProduct Selective Reduction

Caption: High-level workflow for the synthesis of 3'-Amino-3'-deoxythymidine.

Part I: Synthesis of 3'-Azido-3'-deoxythymidine (AZT) from Thymidine

The conversion of thymidine to AZT requires the selective replacement of the 3'-hydroxyl with an azide group while preserving the 5'-hydroxyl and maintaining the correct stereochemistry.[3] A highly efficient and commonly cited method involves the formation of a 2,3'-anhydro intermediate. This approach elegantly solves the stereochemistry challenge, as the ring-opening of the anhydro-nucleoside by the azide ion proceeds with high regioselectivity and the desired stereochemical outcome.[5]

Causality Behind the Experimental Design
  • 5'-O-Protection: The primary 5'-hydroxyl group is more reactive than the secondary 3'-hydroxyl. It is protected, often with a benzoyl or methoxybenzoyl group, to direct subsequent reactions to the 3' position.[5]

  • 3'-OH Activation & Cyclization: The 3'-hydroxyl is activated by converting it into a good leaving group (e.g., a mesylate or tosylate). In the presence of a base, this facilitates an intramolecular Sₙ2 reaction, where the oxygen of the C2 carbonyl group of the thymine base attacks the 3' position, displacing the leaving group and forming a strained 2,3'-anhydro ring.

  • Azide Ring Opening: The key step involves the nucleophilic attack of an azide ion (from NaN₃ or LiN₃) on the 3' carbon of the anhydro intermediate. This attack opens the ring and installs the azide group with the correct stereochemistry.

  • 5'-O-Deprotection: The protecting group on the 5'-hydroxyl is removed under basic conditions (e.g., with ammonia in methanol) to yield AZT.

G cluster_0 AZT Synthesis Pathway A Thymidine B 5'-O-Protected Thymidine A->B Protection (e.g., BzCl) C 3'-O-Activated, 5'-O-Protected Thymidine B->C Activation (e.g., MsCl) D 2,3'-Anhydro Intermediate C->D Intramolecular Cyclization (Base) E 5'-O-Protected AZT D->E Ring Opening (NaN₃) F 3'-Azido-3'-deoxythymidine (AZT) E->F Deprotection (e.g., NH₃/MeOH)

Caption: Key transformations in the synthesis of the AZT intermediate.

Experimental Protocol: Synthesis of AZT

This protocol is adapted from established, high-yield procedures.[5]

Step 1: Synthesis of 2,3'-Anhydro-5'-O-benzoyl-thymidine

  • Suspend thymidine (1.0 eq) in anhydrous pyridine.

  • Cool the mixture to 0°C in an ice bath.

  • Add benzoyl chloride (1.1 eq) dropwise while maintaining the temperature. Stir at 0°C for 2 hours, then at room temperature overnight.

  • Add methanesulfonyl chloride (MsCl, 1.5 eq) to the reaction mixture at 0°C and stir for 4 hours.

  • Add a solution of sodium hydroxide (3.0 eq) in 80% ethanol. Stir vigorously for 30 minutes.

  • Neutralize the mixture with an aqueous HCl solution.

  • Extract the product with dichloromethane (DCM). Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure. The crude anhydro-intermediate can often be crystallized from ethanol and used directly in the next step.

Step 2: Synthesis of 3'-Azido-3'-deoxythymidine (AZT)

  • Dissolve the 2,3'-anhydro-5'-O-benzoyl-thymidine intermediate (1.0 eq) in a solvent mixture of dimethylformamide (DMF) and water.

  • Add sodium azide (NaN₃, 3.0 eq) to the solution.

  • Heat the reaction mixture to 80-90°C and stir for 6-8 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture and evaporate the solvent under high vacuum.

  • Dissolve the resulting residue in saturated methanolic ammonia and stir at room temperature overnight to remove the benzoyl protecting group.

  • Concentrate the solution in vacuo.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane to afford pure AZT as a white or off-white solid.[6]

Part II: Reduction of AZT to 3'-Amino-3'-deoxythymidine

The final step is the reduction of the azido group to a primary amine. While various methods exist, including reduction with thiols or sodium borohydride, catalytic transfer hydrogenation is a particularly efficient and clean method.[7][8] This technique uses a hydrogen donor, such as ammonium formate, in the presence of a palladium catalyst. It avoids the need for gaseous hydrogen, making it safer and more convenient for standard laboratory setups.[9]

Causality Behind the Experimental Design
  • Catalyst: Palladium on activated carbon (Pd/C) is a highly effective heterogeneous catalyst for the reduction of azides.

  • Hydrogen Donor: Ammonium formate decomposes in situ to produce hydrogen, carbon dioxide, and ammonia, providing the necessary reducing equivalents directly in the reaction flask.

  • Solvent: A protic solvent like methanol or ethanol is typically used to facilitate the reaction.

  • Workup: The heterogeneous catalyst is easily removed by simple filtration, greatly simplifying the purification process.

Experimental Protocol: Reduction of AZT

This protocol is based on an efficient method for the reduction of azidonucleosides.[9]

  • Dissolve 3'-azido-3'-deoxythymidine (AZT, 1.0 eq) in methanol.

  • Add 10% Palladium on carbon (Pd/C, ~10% by weight of AZT).

  • Add ammonium formate (5.0 eq) to the suspension.

  • Heat the mixture to reflux and stir for 1-2 hours. Monitor the reaction progress by TLC until all the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • The resulting crude product can be purified by silica gel chromatography or recrystallization to yield 3'-Amino-3'-deoxythymidine as a solid.

Data Presentation and Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Transformation Step Starting Material Product Typical Overall Yield Purity (by HPLC)
Part I Thymidine3'-Azido-3'-deoxythymidine (AZT)70-80%>98%
Part II 3'-Azido-3'-deoxythymidine (AZT)3'-Amino-3'-deoxythymidine85-95%>99%

Conclusion

The synthesis of 3'-Amino-3'-deoxythymidine from thymidine is a well-optimized and reliable process for researchers in medicinal chemistry and drug development. By following a two-part strategy involving the initial synthesis of the key AZT intermediate via an anhydro-nucleoside and its subsequent clean reduction using catalytic transfer hydrogenation, the target compound can be obtained in high yield and purity. The protocols and rationale detailed in this guide provide a solid foundation for the successful laboratory-scale production of this important nucleoside analog.

References

  • Czernecki, S., & Valéry, J. M. (1991). An Efficient Synthesis of 3′-Azido-3′-deoxythymidine (AZT). Synthesis, 1991(03), 239-240. Available at: [Link]

  • The Science Snail. (2019). AZT – mechanism of action and organic synthesis. Available at: [Link]

  • Reese, C. B., & Zard, L. (1981). A new and efficient method for the synthesis of 3'-azido-3'-deoxy- and 3'-amino-3'-deoxynucleosides. Nucleic Acids Research, 9(18), 4611–4626.
  • Zavgorodnii, S. G., et al. (2005). [Efficient synthesis of 3'-amino-3'-deoxythymidine derivatives]. Bioorganicheskaia khimiia, 31(2), 147-50. Available at: [Link]

  • Horwitz, J. P., Chua, J., & Noel, M. (1964). Nucleosides. V. The Monomesylates of 1-(2'-Deoxy-β-D-lyxofuranosyl)thymine. The Journal of Organic Chemistry, 29(7), 2076–2078.
  • Regele, F. J., et al. (2002). Reduction of 3'-azido-3'-deoxythymidine (AZT) and AZT nucleotides by thiols. Kinetics and product identification. The Journal of biological chemistry, 277(26), 23211-8. Available at: [Link]

  • Glinski, R. P., Khan, M. S., & Kalamas, R. L. (1973). Nucleotide synthesis. IV. Phosphorylated 3'-amino-3'-deoxythymidine and 5'-amino-5'-deoxythymidine and derivatives. The Journal of Organic Chemistry, 38(25), 4299-305. Available at: [Link]

  • Celewicz, L., Urjasz, W., & Golankiewicz, K. (1993). Synthesis of 3′-N-Substituted 3′-Amino-3′-Deoxythymidine Derivatives. Nucleosides and Nucleotides, 12(9), 943-952. Available at: [Link]

  • Bristol-Myers Squibb. (2025). AZT - Molecule of the Month. Available at: [Link]

  • Jung, M. E., & Gardiner, J. M. (1991). Synthetic Approaches to 3'-Azido-3'-deoxythymidine and Other Modified Nucleosides. UCLA Department of Chemistry and Biochemistry.
  • Izgu, E. C., Oh, S. S., & Szostak, J. W. (2016). Synthesis of activated 3'-amino-3'-deoxy-2-thio-thymidine, a superior substrate for the nonenzymatic copying of nucleic acid templates. Chemical communications (Cambridge, England), 52(18), 3684–3686. Available at: [Link]

  • Handlon, A. L., & Oppenheimer, N. J. (1988). Thiol Reduction of 3′-Azidothymidine to 3′-Aminothymidine: Kinetics and Biomedical Implications. Pharmaceutical Research, 5(5), 297–299.
  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.
  • Organic Chemistry Portal. Mitsunobu Reaction. Available at: [Link]

  • Wikipedia. Mitsunobu reaction. Available at: [Link]

  • Eisenhuth, R., & Richert, C. (2009). Convenient syntheses of 3'-amino-2',3'-dideoxynucleosides, their 5'-monophosphates, and 3'-aminoterminal oligodeoxynucleotide primers. The Journal of organic chemistry, 74(1), 26–37.

Sources

Application

Creating 3'-Amino-3'-deoxythymidine derivatives for improved efficacy

Application Note: Engineering 3'-Amino-3'-deoxythymidine (AMT) Derivatives for Enhanced Therapeutic Efficacy Executive Briefing Zidovudine (AZT) remains a foundational nucleoside analog reverse transcriptase inhibitor (N...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Engineering 3'-Amino-3'-deoxythymidine (AMT) Derivatives for Enhanced Therapeutic Efficacy

Executive Briefing

Zidovudine (AZT) remains a foundational nucleoside analog reverse transcriptase inhibitor (NRTI). However, its in vivo reduction yields 3'-amino-3'-deoxythymidine (AMT), a catabolite notorious for its dose-limiting cytotoxicity and role in AZT-induced myelosuppression[1]. Despite its toxicity as a free metabolite, the 3'-amino moiety of AMT presents a highly reactive, versatile synthetic handle. By strategically derivatizing this functional group, researchers can bypass its inherent toxicity and engineer novel compounds—ranging from nuclease-resistant N3'→P5' phosphoramidate oligonucleotides to dual-action antioxidant-antiviral chalcogen conjugates.

This application note provides a comprehensive, field-validated guide to synthesizing and utilizing AMT derivatives, bridging the gap between theoretical molecular design and bench-level execution.

Mechanistic Rationale: The Causality of Derivatization

The therapeutic pivot from a toxic catabolite to a high-efficacy drug candidate relies on three distinct chemical strategies:

  • Overcoming Kinase Bottlenecks and Non-competitive Inhibition: AMT 5'-triphosphate (NH2dTTP) is a potent, linear noncompetitive inhibitor of HIV-1 reverse transcriptase (Ki = 42 nM)[2]. However, free AMT is poorly phosphorylated by cellular kinases. Derivatizing AMT into pronucleotides or dinucleotides bypasses the initial rate-limiting phosphorylation steps, directly delivering the active pharmacophore into the intracellular space.

  • Backbone Engineering via N3'→P5' Phosphoramidates: Replacing the natural oxygen in a phosphodiester backbone with the nitrogen of AMT yields N3'→P5' phosphoramidate linkages. This substitution alters the sugar-phosphate conformational bias toward an RNA-like "north" pucker, resulting in unusually stable heteroduplexes (elevated Tm) and absolute resistance to 3'-exonucleases like snake venom phosphodiesterase[3].

  • Synergistic Conjugation (AFAT Derivatives): Oxidative stress is a hallmark of viral infections and cancer. By coupling the 3'-amine of AMT to ferulic acid (a radical scavenger) and functionalizing the 5'-position with an organoselenium group, researchers create 5'-arylchalcogenyl-3'-N-(E)-feruloyl-3'-amino-3'-deoxythymidine (AFAT-Se). The feruloyl group neutralizes reactive oxygen species (ROS), while the selenium core drives selective cytotoxicity in tumor cells and inhibits viral replication (e.g., SARS-CoV-2)[4].

Quantitative Efficacy Data

Table 1: Comparative Efficacy and Kinetic Parameters of AMT Derivatives

Compound / DerivativeTarget ApplicationKey Metric / EfficacyReference
NH2dTTP (AMT Triphosphate)HIV-1 Reverse TranscriptaseKi = 42 nM (Linear noncompetitive inhibition)[2]
N3'→P5' Phosphoramidates Antisense RNA Targeting>90% intact after 24h exonuclease exposure; Enhanced Tm[3]
TnpsT Dinucleotide Nucleic Acid LigationHydrolytic t1/2 ~13 days (pH 7–10, 90 °C)[5]
AFAT-Se Conjugates SARS-CoV-2 (Vero E6 cells)EC50 = 1.99 – 2.97 µM (High selectivity index)[4]

Pathway Visualization

G AZT Zidovudine (AZT) Prodrug Metabolism In Vivo Catabolism (Enzymatic Reduction) AZT->Metabolism AMT 3'-Amino-3'-deoxythymidine (AMT) - Toxic Catabolite Metabolism->AMT Synth1 Aqueous N-Thiophosphorylation AMT->Synth1 Synth2 Solid-Phase Amine-Exchange AMT->Synth2 Synth3 Amidation & Chalcogenation AMT->Synth3 TnpsT TnpsT Dinucleotides (Hydrolytically Stable) Synth1->TnpsT N3P5 N3'→P5' Phosphoramidates (High Nuclease Resistance) Synth2->N3P5 AFAT AFAT-Se Conjugates (Antioxidant & Antiviral) Synth3->AFAT

Metabolic origin of AMT and its synthetic divergence into high-efficacy therapeutic derivatives.

Validated Experimental Methodologies

Protocol A: Chemoselective Reduction of AZT to AMT

Causality: To utilize AMT as a synthon, it must be generated cleanly from AZT without reducing the C5-C6 double bond of the thymine ring. A controlled catalytic hydrogenation at ambient temperature ensures strict chemoselectivity[6].

  • Preparation: Dissolve 10.0 g (37.4 mmol) of 3'-azido-3'-deoxythymidine (AZT) in 500 mL of absolute ethanol.

  • Catalysis: Add 1.0 g of 10% Pd/C catalyst (approx. 10% by mass of the azide starting material)[6].

  • Hydrogenation: Pressurize the reaction vessel with 60 psi H2 and agitate vigorously for 16 hours at 25 °C.

  • Isolation: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the pad with 50 mL of ethanol.

  • Concentration: Evaporate the filtrate in vacuo to afford the AMT free base as a white foam (Yield: ~92%).

  • Self-Validation & QC: Perform IR spectroscopy. The complete disappearance of the strong azide stretching band at ~2100 cm⁻¹ confirms total conversion. ^1H NMR (DMSO-d6) will show an upfield shift of the 3'-H proton, confirming the presence of the primary amine.

Protocol B: Aqueous N-Thiophosphorylation for Dinucleotide Synthesis

Causality: Synthesizing N-thiophosphoramidate linkages typically suffers from poor solubility of nucleoside alkylating agents at neutral pH. By artificially elevating the pH to 12.0, the thymine base (pKa ~10) deprotonates, drastically increasing aqueous solubility and driving the coupling reaction to near-quantitative yields[5].

  • Initiation: Dissolve AMT hydrochloride (1.0 equiv) in deionized water.

  • pH Control (Critical Step): Connect the reaction vessel to an automated titrator loaded with 1.0 M KOH(aq). Set the target pH to 12.0.

  • Thiophosphorylation: Dissolve 1.0 equiv of thiophosphoryl chloride (PSCl3) in acetonitrile and add dropwise to the aqueous AMT solution over 15 minutes, allowing the autotitrator to maintain pH 12.0[5].

  • Ligation: Add the alkylating agent, 5'-deoxy-5'-iodothymidine (1.0 equiv), directly to the mixture. The high pH ensures the thymine ring remains deprotonated and soluble. Stir for 4 hours at room temperature.

  • Purification: Isolate the resulting TnpsT dinucleotide via ion-exchange chromatography (Yield: ~64%).

  • Self-Validation & QC: Analyze the crude mixture via ^31P NMR. A distinct shift characteristic of the N-thiophosphoramidate phosphorus confirms successful ligation. The absence of unreacted PSCl3 peaks validates completion[5].

Protocol C: Synthesis of AFAT-Se (Organoselenium-Ferulic Acid Conjugates)

Causality: To create a molecule capable of both ROS scavenging and selective tumor cytotoxicity, ferulic acid is conjugated to the 3'-amine via a robust amide bond, while a lipophilic organoselenium moiety is introduced at the 5'-position via nucleophilic substitution[4].

  • Amidation: In a flame-dried flask under N2, activate ferulic acid (1.2 equiv) in anhydrous DMF using HATU (1.2 equiv) and DIPEA (2.5 equiv). Stir for 15 minutes. Add AMT (1.0 equiv) and stir at room temperature for 12 hours to form the 3'-N-feruloyl intermediate.

  • 5'-Activation: Dissolve the intermediate in anhydrous pyridine. Add p-toluenesulfonyl chloride (TsCl, 1.5 equiv) at 0 °C to convert the 5'-hydroxyl into a tosylate leaving group.

  • Chalcogenation: In a separate flask, reduce diphenyl diselenide (0.6 equiv) with NaBH4 in ethanol until the yellow solution turns colorless (generating the phenylselenolate nucleophile).

  • Substitution: Add the 5'-tosylate intermediate to the selenolate solution and reflux for 4 hours.

  • Extraction: Quench with water, extract with ethyl acetate (3x), dry over MgSO4, and purify via silica gel chromatography.

  • Self-Validation & QC: High-Resolution Mass Spectrometry (HRMS-ESI) is mandatory here. The spectrum must display the characteristic isotopic pattern of Selenium (specifically the ⁷⁸Se, ⁸⁰Se, and ⁸²Se distribution) matching the calculated exact mass of the AFAT-Se conjugate[4].

References

  • Solid-state and solution conformation of 3'-amino-3'-deoxythymidine, precursor to a noncompetitive inhibitor of HIV-1 reverse transcriptase Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Synthesis and properties of oligonucleotides containing aminodeoxythymidine units Source: Oxford Academic (Nucleic Acids Research) URL:[Link]

  • Aqueous synthesis of a 3'-N,5'-S-thiophosphoramidate dinucleotide analogue Source: RSC Publishing (Organic & Biomolecular Chemistry) URL:[Link]

  • Comparative pharmacokinetics of zidovudine and its toxic catabolite 3'-amino-3'-deoxythymidine in HIV-infected patients Source: PubMed (AIDS Research and Human Retroviruses) URL:[Link]

  • US5859233A - Synthons for synthesis of oligonucleotide N3-P5 phosphoramidates Source: Google Patents URL
  • Synthesis, antioxidant and antitumoral activity of new 5'-arylchalcogenyl-3'-N-(E)-feruloyl-3', 5'-dideoxy-amino-thymidine (AFAT) derivatives Source: ResearchGate URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3'-Amino-3'-deoxythymidine (AMT) Synthesis &amp; Troubleshooting

Welcome to the Technical Support Center for the synthesis and purification of 3'-Amino-3'-deoxythymidine (AMT) . AMT is a critical nucleoside analog utilized in the development of antiviral therapeutics, antisense oligon...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of 3'-Amino-3'-deoxythymidine (AMT) . AMT is a critical nucleoside analog utilized in the development of antiviral therapeutics, antisense oligonucleotides, and N3'→P5' phosphoramidate linkages. Because AMT is typically synthesized via the reduction of 3'-azido-3'-deoxythymidine (AZT), researchers frequently encounter complex byproducts related to incomplete reduction, intermediate trapping, and reagent contamination.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yield, high-purity AMT synthesis.

Mechanistic Workflow of AMT Synthesis

Understanding the mechanistic divergence during AZT reduction is critical for predicting and preventing byproduct formation. The diagram below illustrates the two primary synthetic routes—Staudinger Reduction and Catalytic Hydrogenation—and their respective failure modes.

AMT_Workflow AZT 3'-Azido-3'-deoxythymidine (AZT) Staudinger Staudinger Reduction (PPh3 / H2O) AZT->Staudinger Hydrogenation Catalytic Hydrogenation (Pd/C, NH4HCO2) AZT->Hydrogenation Imino Iminophosphorane Intermediate Staudinger->Imino AMT 3'-Amino-3'-deoxythymidine (AMT Target) Hydrogenation->AMT Clean Conversion BP3 Incomplete Reduction (Residual AZT) Hydrogenation->BP3 Catalyst Poisoning Imino->AMT Hydrolysis (H2O) BP1 Triphenylphosphine Oxide (TPPO Byproduct) Imino->BP1 Stoichiometric BP2 N-Acylated/Alkylated Byproducts Imino->BP2 Electrophile Attack

Fig 1: Mechanistic workflow of AZT reduction to AMT and associated byproduct formation pathways.

Troubleshooting FAQs

Q1: Why am I seeing a persistent, co-eluting impurity in my RP-HPLC after the Staudinger reduction of AZT? Causality: The Staudinger reduction utilizes triphenylphosphine (PPh₃), which stoichiometrically generates triphenylphosphine oxide (TPPO) upon hydrolysis of the iminophosphorane intermediate. TPPO is notoriously difficult to separate from nucleosides because it often co-elutes during standard C18 reversed-phase high-performance liquid chromatography (RP-HPLC) gradients. Solution: To avoid TPPO entirely, switch to a water-soluble phosphine such as Tris(2-carboxyethyl)phosphine (TCEP), or utilize catalytic transfer hydrogenation[1]. If PPh₃ must be used, implement a biphasic extraction (water/dichloromethane) at pH 8.0 before HPLC purification; AMT will partition into the aqueous layer, while TPPO remains in the organic layer.

Q2: During a one-pot Staudinger reduction, my LC-MS shows a mass corresponding to an N-acylated byproduct instead of free AMT. What is the mechanism? Causality: The intermediate iminophosphorane formed during the Staudinger reaction is highly reactive toward electrophiles. If the reaction is performed in solvents containing ester impurities (e.g., ethyl acetate) or if active esters/carbonyls are present in the matrix, the iminophosphorane undergoes an aza-Wittig-type reaction or direct acylation before water can hydrolyze it to the primary amine[2]. Solution: Perform the reduction in strictly non-electrophilic solvent mixtures (e.g., THF/Water or Pyridine/Water). Ensure a massive stoichiometric excess of water is added to kinetically drive the hydrolysis of the iminophosphorane to the free 3'-amine.

Q3: Why am I observing multiple phosphorylated byproducts during the conversion of AMT to its 5'-phosphoramidite for oligonucleotide synthesis? Causality: The 3'-primary amine of AMT is significantly more nucleophilic than the 5'-hydroxyl group. If the 3'-amine is not properly protected prior to phosphitylation, the phosphitylating reagent will preferentially attack the 3'-amine, leading to N-phosphitylated byproducts or complex oligomeric mixtures. Solution: Implement a robust 3'-amine protection strategy. The trityl (Tr) or monomethoxytrityl (MMTr) group is strongly preferred. Its steric bulk prevents N-phosphitylation while allowing subsequent selective deprotection during solid-phase oligonucleotide synthesis[3].

Quantitative Data: Byproduct Analytical Signatures

To rapidly diagnose synthesis failures, refer to the following analytical signatures of common AMT byproducts.

ByproductMechanism of FormationAnalytical Signature (LC-MS / IR)Prevention Strategy
Triphenylphosphine Oxide (TPPO) Stoichiometric oxidation of PPh₃ during Staudinger hydrolysis.m/z 279 [M+H]⁺; Strong UV absorbance at 254 nm.Substitute PPh₃ with TCEP or utilize catalytic transfer hydrogenation.
N-Acylated AMT Nucleophilic attack of iminophosphorane on electrophilic solvents.m/z 284 [M+H]⁺ (if acetylated); Shifted RP-HPLC retention time.Avoid ethyl acetate/esters during reduction; ensure excess H₂O for hydrolysis[2].
Residual AZT Incomplete reduction due to catalyst poisoning or insufficient reductant.m/z 268 [M+H]⁺; Strong IR peak at ~2100 cm⁻¹ (azide stretch).Monitor via IR spectroscopy; refresh Pd/C catalyst or increase H₂ pressure.
3',5'-Cyclic Amine Intramolecular nucleophilic attack of 3'-amine on an activated 5'-OH.m/z 224 [M+H]⁺; Loss of 5'-OH signal in ¹H NMR.Protect 5'-OH with a bulky group (e.g., DMT) prior to azide reduction.
Self-Validating Experimental Protocols
Protocol A: Catalytic Transfer Hydrogenation (CTH) of AZT

This method avoids phosphorus-based byproducts entirely by utilizing a palladium catalyst and ammonium formate as a mild, controllable hydrogen source[1].

Self-Validating Principle: The reaction generates volatile byproducts (N₂, CO₂, NH₃) and a highly polar product (AMT). Completion is self-validated by the disappearance of the azide IR stretch (2100 cm⁻¹) and a positive ninhydrin reaction (purple color) indicating the presence of a primary amine.

  • Preparation: Dissolve AZT (1.0 eq) in anhydrous methanol to a concentration of 0.1 M.

  • Catalyst Addition: Under a strict argon atmosphere (to prevent solvent ignition), carefully add 10% Pd/C (10% w/w relative to AZT).

  • Reduction: Slowly add ammonium formate (5.0 eq). The ammonium formate decomposes into H₂, CO₂, and NH₃ on the Pd surface.

  • Reaction: Reflux the mixture for 2 hours. Monitor via TLC (DCM:MeOH 9:1). The AMT product will remain near the baseline due to its high polarity.

  • Filtration: Filter the hot mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with hot methanol.

  • Isolation: Concentrate the filtrate in vacuo. Residual ammonium formate can be sublimed away under high vacuum at 50°C, yielding pure AMT.

Protocol B: TPPO-Free Staudinger Reduction using TCEP

If hydrogenation is incompatible with other protecting groups on your nucleoside, use this modified Staudinger reduction.

Self-Validating Principle: TCEP and its oxidized byproduct are highly water-soluble. A simple liquid-liquid extraction self-validates the purification, leaving pure AMT in the aqueous phase while organic impurities are washed away.

  • Preparation: Dissolve AZT (1.0 eq) in a 4:1 mixture of THF and deionized water.

  • Reduction: Add Tris(2-carboxyethyl)phosphine hydrochloride (TCEP-HCl) (1.2 eq). Stir at room temperature for 12 hours. Monitor the evolution of N₂ gas.

  • Hydrolysis & Neutralization: Adjust the pH of the solution to 8.0 using 1M NaOH. This ensures the newly formed 3'-amine is in its free base form rather than protonated.

  • Extraction: Extract the aqueous layer with dichloromethane (3x) to remove any non-polar impurities.

  • Purification: Lyophilize the aqueous layer to yield crude AMT. Final desalting and purification are achieved via reversed-phase HPLC or ion-exchange chromatography[4].

References

1.[1] Efficient synthesis of 3'-amino-3'-deoxythymidine derivatives Source: Bioorganic Chemistry (Bioorg Khim) via PubMed URL:

2.[2] Synthesis of coumarin or ferrocene labeled nucleosides via Staudinger ligation Source: Beilstein Journal of Organic Chemistry URL:

3.[3] US5859233A - Synthons for synthesis of oligonucleotide N3-P5 phosphoramidates Source: Google Patents URL:

4.[4] Synthesis and properties of oligonucleotides containing aminodeoxythymidine units Source: Nucleic Acids Research (Oxford Academic) URL:

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 3'-Amino-3'-deoxythymidine

As a fundamental building block for N3′→P5′ phosphoramidate DNA synthesis and a monitored degradant of the antiretroviral drug Zidovudine (AZT)[1], 3'-Amino-3'-deoxythymidine (AMT) requires precise environmental control...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a fundamental building block for N3′→P5′ phosphoramidate DNA synthesis and a monitored degradant of the antiretroviral drug Zidovudine (AZT)[1], 3'-Amino-3'-deoxythymidine (AMT) requires precise environmental control to maintain its structural integrity. This technical guide provides drug development professionals and application scientists with the mechanistic causality behind AMT's stability profiles, troubleshooting strategies for aqueous handling, and self-validating protocols for experimental workflows.

Mechanistic Overview of Aqueous Stability

The substitution of the 3'-hydroxyl group with a 3'-amino group fundamentally alters the nucleophilicity and pH-dependent stability of the thymidine analog. In aqueous solutions, the primary vulnerability of AMT and its phosphoramidate derivatives lies in the P–N bond, which is unusually sensitive to aqueous acids[2]. Under acidic conditions, protonation of the amine leads to rapid hydrolytic cleavage (P–N scission). Conversely, maintaining a mildly basic environment ensures the amine remains unprotonated and highly nucleophilic, which is critical for downstream nonenzymatic primer extension and ligation reactions[3]. At highly elevated pH (>10) and high temperatures, depyrimidinylation becomes the dominant degradation pathway[4].

AMT_Stability AMT 3'-Amino-3'-deoxythymidine (Aqueous Solution) Acidic Acidic Conditions (pH < 6.0) AMT->Acidic Exposure to Acid Neutral Optimal Buffer (pH 7.5 - 9.0) AMT->Neutral Buffered Storage Basic Strongly Basic (pH > 10.0) AMT->Basic Excess Base Degradation1 Protonation & Hydrolytic Cleavage Acidic->Degradation1 P-N bond scission Stable Stable Amine Stock (Ready for Ligation) Neutral->Stable Preserves 3'-NH2 Degradation2 Depyrimidinylation Risk Basic->Degradation2 Base-catalyzed

pH-dependent degradation pathways and stability zones of 3'-Amino-3'-deoxythymidine.

Quantitative Stability Profile

To facilitate experimental planning, the following table summarizes the stability metrics and primary degradation mechanisms of AMT and its phosphoramidate derivatives across different aqueous environments.

pH RangeTemperatureHalf-Life ( t1/2​ ) / StabilityPrimary Degradation MechanismRecommended Action
< 4.0 25 °C< 1 hourRapid P–N bond scission[2]Avoid acidic buffers (e.g., TFA) during HPLC.
4.0 – 6.0 25 °CHours to DaysAmine protonation, slow hydrolysisNeutralize immediately if transiently exposed.
7.5 – 9.0 4 °C> 1 monthHighly Stable Optimal range for aqueous stock storage[3].
> 10.0 90 °C~13 daysDepyrimidinylation[4]Avoid prolonged heating in strong bases.

Troubleshooting & FAQs

Q: Why does my AMT-derived phosphoramidate oligonucleotide degrade rapidly when purified using standard reverse-phase HPLC? Causality: Standard HPLC mobile phases frequently employ 0.1% Trifluoroacetic acid (TFA) or acetic acid to improve peak shape. However, the internucleoside phosphoramidate linkages derived from 3'-aminonucleosides are unusually sensitive to aqueous acids, resulting in rapid hydrolytic cleavage of the P–N bond[2]. Solution: Transition to a mildly basic buffer system. We recommend using an aqueous 2 mM Triethylammonium bicarbonate (TEAB) buffer at pH 7.5 paired with acetonitrile for gradient elution[3]. This prevents protonation and preserves the structural integrity of the oligomer.

Q: I am observing low coupling yields during the N-phosphorylation of AMT in aqueous media. What is going wrong? Causality: For the 3'-amino group to act as an effective nucleophile during templated ligation or phosphorylation, it must exist in its free base form. If the aqueous solution drops below pH 7.5, the amine becomes protonated (forming an ammonium ion), which drastically reduces its nucleophilicity. Solution: Utilize an autotitrator or carefully buffered solutions to maintain the reaction pH between 9.25 and 10.0 during the addition of phosphorylating agents (e.g., using 1 N NaOH or KOH)[3][4]. Note: Do not overshoot the pH, as extreme alkalinity can trigger secondary side reactions.

Q: How should I store my AMT powder and aqueous stock solutions to maximize shelf-life? Causality: AMT is a hygroscopic solid[5]. Exposure to ambient moisture can lead to clumping and slow degradation. In aqueous solutions, prolonged exposure to dissolved oxygen and room temperature can induce side reactions. Solution:

  • Solid Storage: Store the lyophilized powder in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at 2–8 °C[5].

  • Aqueous Storage: Prepare aliquots in mildly basic buffers (e.g., 1 M HEPES, pH 8.0), store at -20 °C, and strictly avoid repeated freeze-thaw cycles[3].

Self-Validating Experimental Protocol: Preparation of Stable AMT Aqueous Stocks

To ensure the highest reliability for downstream nonenzymatic primer extension reactions, use the following self-validating methodology to prepare 100 mM AMT stock solutions. This protocol incorporates built-in quality control steps to verify the nucleophilicity and concentration of the reagent before use.

Materials Required:

  • Lyophilized 3'-Amino-3'-deoxythymidine (AMT)[6]

  • Nuclease-free water

  • 1 M HEPES buffer (pH 8.0)

  • Calibrated pH micro-probe or high-resolution pH paper

  • UV-Vis Spectrophotometer

Step-by-Step Methodology:

  • Equilibration: Allow the sealed vial of lyophilized AMT to equilibrate to room temperature in a desiccator for 30 minutes before opening. This prevents condensation of atmospheric moisture on the hygroscopic powder[5].

  • Dissolution: Weigh the required amount of AMT using an analytical balance. Resuspend the monomer in nuclease-free water, adding 1 µL of 1 M HEPES (pH 8.0) per 19 µL of water to target a final concentration of 100 mM[3]. Perform this step on ice (0 °C) to minimize transient thermal degradation.

  • Self-Validation Check 1 (pH Verification): Extract a 1 µL aliquot and test the pH using a calibrated micro-probe or high-resolution pH paper.

    • Causality Check: The pH must read between 8.0 and 8.5[3]. If the pH is < 7.5, the amine is protonated and inactive. Adjust meticulously with trace amounts of 0.1 N NaOH if necessary.

  • Self-Validation Check 2 (Concentration Verification): Dilute a 1 µL aliquot of the stock 1:1000 in nuclease-free water. Take a UV absorbance measurement at 260 nm.

    • Causality Check: Calculate the exact concentration using the Beer-Lambert law ( A=ϵ⋅c⋅l ). This ensures that volumetric errors during dissolution do not skew the stoichiometry of your downstream ligation reactions.

  • Storage: Aliquot the validated stock into low-bind microcentrifuge tubes (e.g., 10 µL per tube) to prevent repeated freeze-thaw cycles. Store immediately at -20 °C. Use within 1 month[3].

References

Sources

Reference Data & Comparative Studies

Validation

Comparative Toxicity Profile: 3'-Amino-3'-deoxythymidine (AMT) vs. Zidovudine (AZT)

Executive Summary & Clinical Context Zidovudine (3'-azido-3'-deoxythymidine, AZT) was the first breakthrough antiretroviral therapy for HIV, but its long-term clinical utility is frequently limited by severe dose-depende...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Clinical Context

Zidovudine (3'-azido-3'-deoxythymidine, AZT) was the first breakthrough antiretroviral therapy for HIV, but its long-term clinical utility is frequently limited by severe dose-dependent hematopoietic toxicity, primarily manifesting as anemia and neutropenia. While AZT exerts direct toxic effects on cellular DNA polymerases, extensive pharmacological research has identified that a significant portion of its myelotoxicity is mediated by its primary hepatic catabolite: 3'-Amino-3'-deoxythymidine (AMT) [1].

This technical guide provides an objective, data-driven comparison of the toxicity profiles of AMT and AZT. By analyzing the reductive metabolism of AZT and the differential inhibitory effects on human hematopoietic progenitor cells, researchers and drug development professionals can better understand the mechanistic basis of nucleoside analog-induced myelosuppression and evaluate potential rescue strategies.

Mechanistic Pathway: Hepatic Catabolism of AZT to AMT

In humans, AZT is primarily eliminated via glucuronidation to 5'-O-glucuronide (GAZT). However, a secondary but highly consequential metabolic pathway occurs in the liver. Under reducing conditions, hepatic microsomal enzymes—specifically utilizing a NADPH-dependent cytochrome P450 and cytochrome b5 system—catalyze the reduction of the 3'-azido group of AZT to a 3'-amino group, forming AMT[1][2].

Unlike AZT, AMT exhibits a profoundly increased cytotoxic profile against bone marrow progenitor cells. Understanding this pharmacokinetic conversion is critical, as it establishes the causality between hepatic drug clearance and systemic bone marrow suppression[1].

G AZT Zidovudine (AZT) Enzyme Hepatic Cytochrome P450 + NADPH / Cyt b5 AZT->Enzyme Hepatic Uptake & Metabolism Tox Hematopoietic Toxicity (CFU-GM & BFU-E Inhibition) AZT->Tox Direct Toxicity (Lower Potency) AMT 3'-Amino-3'-deoxythymidine (AMT) Enzyme->AMT Reductive Pathway AMT->Tox 5-7x Higher Cytotoxicity

Figure 1: Hepatic reductive metabolism of AZT to the highly toxic catabolite AMT.

Comparative Toxicity Data: AMT vs. AZT

To objectively compare the myelosuppressive potential of these compounds, researchers utilize human clonogenic assays, specifically measuring the inhibition of colony-forming units granulocyte-macrophage (CFU-GM) and burst-forming units erythroid (BFU-E).

Experimental data demonstrates that AMT is significantly more potent in inhibiting the proliferation and differentiation of these progenitor cells compared to its parent compound, AZT[1][3].

Table 1: Comparative Hematopoietic Toxicity Profile
Parameter / Cell LineZidovudine (AZT)3'-Amino-3'-deoxythymidine (AMT)Comparative Ratio
CFU-GM Inhibition (Myeloid Lineage) Baseline ToxicityHighly ToxicAMT is 5- to 7-fold more toxic than AZT[1]
BFU-E Inhibition (Erythroid Lineage) Baseline ToxicityHighly ToxicAMT is 5- to 7-fold more toxic than AZT[1]
Hemoglobin Synthesis Inhibition ModerateSevereAMT > AZT[3]
Hemin Rescue Efficacy (BFU-E) Complete ProtectionComplete ProtectionHemin protects against both AZT and AMT[3]
Placental Formation High accumulationNot detectedPlacenta does not reduce AZT to AMT[4]

Causality Insight: The enhanced toxicity of AMT is attributed to the 3'-amino substitution, which alters the molecule's intracellular phosphorylation kinetics and its interaction with host cellular DNA polymerases (such as DNA polymerase gamma, responsible for mitochondrial DNA replication), leading to profound mitochondrial toxicity and subsequent apoptosis in rapidly dividing hematopoietic progenitors.

Experimental Methodology: Hematopoietic Progenitor Toxicity Assay

To ensure scientific integrity and provide a self-validating system for researchers aiming to replicate these findings or test new nucleoside analogs, the following standardized protocol details the assessment of AMT and AZT toxicity using a human CD34+ liquid culture system[3].

Protocol: In Vitro Assessment of CFU-GM and BFU-E Inhibition

Objective: To quantify the differential inhibitory effects of AZT and AMT on human hematopoietic progenitor cell proliferation and differentiation.

Materials Required:

  • Cryopreserved human bone marrow CD34+ cells.

  • MethoCult™ semi-solid methylcellulose medium (containing recombinant cytokines: SCF, GM-CSF, IL-3, EPO).

  • Test compounds: AZT and AMT (synthesized or commercially procured), dissolved in sterile PBS or DMSO (final DMSO concentration <0.1%).

  • Optional: Hemin (for rescue experiments).

Step-by-Step Workflow:

  • Cell Thawing and Preparation:

    • Thaw human CD34+ cells rapidly at 37°C.

    • Wash cells in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 2% Fetal Bovine Serum (FBS) to remove cryoprotectants.

    • Perform a viable cell count using Trypan Blue exclusion. Ensure >90% viability.

  • Compound Dilution:

    • Prepare serial dilutions of AZT and AMT (e.g., 0.1 µM, 1.0 µM, 10 µM, 50 µM) in IMDM.

    • Self-Validation Check: Always include a vehicle control (e.g., 0.1% DMSO) to establish baseline colony formation.

  • Culture Plating:

    • Aliquot 3 mL of MethoCult™ medium into sterile tubes.

    • Add the appropriate concentration of AZT or AMT to each tube.

    • Inoculate each tube with 1×103 viable CD34+ cells.

    • Vortex thoroughly and let the tubes stand for 5 minutes to allow bubbles to dissipate.

    • Using a blunt-end needle and syringe, dispense 1.1 mL of the mixture into duplicate 35 mm Petri dishes.

  • Incubation:

    • Place the 35 mm dishes inside a larger 100 mm dish containing an uncovered 35 mm dish of sterile water (to maintain humidity).

    • Incubate at 37°C in a fully humidified atmosphere with 5% CO2​ for 14 days.

  • Colony Enumeration & Analysis:

    • On Day 14, evaluate the plates using an inverted microscope.

    • CFU-GM: Score colonies containing >50 granulocyte/macrophage cells.

    • BFU-E: Score red-pigmented colonies (indicating hemoglobin synthesis) containing >200 erythroblasts.

    • Calculate the IC50​ (concentration inhibiting 50% of colony formation) for both AZT and AMT using non-linear regression analysis.

Note on Rescue Strategies: To evaluate cytoprotection, co-administer Hemin (e.g., 50 µM) simultaneously with the nucleoside analogs. Hemin has been shown to selectively protect erythroid-lineage BFU-E cells from AZT- and AMT-induced inhibition[3].

References

  • Cretton, E. M., et al. "Catabolism of 3'-azido-3'-deoxythymidine in hepatocytes and liver microsomes, with evidence of formation of 3'-amino-3'-deoxythymidine, a highly toxic catabolite for human bone marrow cells." Molecular Pharmacology, 1991. 1

  • Abraham, N. G., et al. "Protection and rescue from 2',3'-dideoxypyrimidine nucleoside analog toxicity by hemin in human bone marrow progenitor cells." Blood, 1996. 3

  • Plessinger, M. A., et al. "Human placenta does not Reduce AZT (zidovudine) to 3'-amino-3'-deoxythymidine." Proceedings of the Society for Experimental Biology and Medicine, 1997. 4

  • Pan-Zhou, X. R., et al. "Role of human liver P450s and cytochrome b5 in the reductive metabolism of 3'-azido-3'-deoxythymidine (AZT) to 3'-amino-3'-deoxythymidine." Biochemical Pharmacology, 1998. 2

Sources

Comparative

Validating the Inhibitory Effect of 3'-Amino-3'-deoxythymidine on DNA Polymerase: A Comparative Technical Guide

Executive Summary & Clinical Context 3'-Amino-3'-deoxythymidine (AMT) is a nucleoside analog and a primary reductive catabolite of the widely used antiretroviral drug Zidovudine (AZT)[1]. While AZT is highly effective at...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Clinical Context

3'-Amino-3'-deoxythymidine (AMT) is a nucleoside analog and a primary reductive catabolite of the widely used antiretroviral drug Zidovudine (AZT)[1]. While AZT is highly effective at inhibiting HIV reverse transcriptase, its long-term clinical utility is often limited by severe dose-dependent cytotoxicity, including myopathy, lipoatrophy, and bone marrow suppression[2].

Recent pharmacokinetic studies reveal that AMT plays a disproportionate role in this toxicity profile. By acting as a potent inhibitor of mammalian DNA polymerases—specifically DNA polymerase γ (mitochondrial) and the proofreading exonuclease activity of DNA polymerase δ —AMT disrupts host cellular replication far more aggressively than its parent compound[2][3]. This guide provides researchers and drug development professionals with a comprehensive framework for validating AMT's inhibitory effects, comparing its kinetic performance against AZT, and establishing a self-validating experimental protocol for polymerase inhibition assays.

Mechanism of Action: Causality Behind the Toxicity

To accurately design an inhibition assay, one must understand the molecular causality of AMT's action. AZT undergoes hepatic reduction via Cytochrome P450 enzymes to form AMT[4][5]. Once inside the cell, AMT is phosphorylated by cellular kinases into its active forms: AMT-monophosphate (AMT-MP) and AMT-triphosphate (AMT-TP)[6].

  • Chain Termination: AMT-TP competes with natural thymidine triphosphate (dTTP) for the active site of DNA polymerases. Because it lacks a 3'-hydroxyl group, its incorporation into the nascent DNA strand prevents the formation of the subsequent 5' to 3' phosphodiester linkage, resulting in premature chain termination[6][7].

  • Proofreading Inhibition: Unlike many other nucleoside analogs, AMT-MP exerts a secondary, highly toxic effect by directly inhibiting the 3' to 5' exonuclease activity of mammalian DNA polymerase δ (3)[3]. This prevents the enzyme from excising the erroneously incorporated analog, locking the replication machinery in a terminated state and increasing the steady-state levels of mutations in host DNA[3].

MOA AZT Zidovudine (AZT) CYP Cytochrome P450 Reduction AZT->CYP AMT 3'-Amino-3'-deoxythymidine (AMT) CYP->AMT Kinases Cellular Kinases (Phosphorylation) AMT->Kinases AMT_TP AMT-Triphosphate (AMT-TP) Kinases->AMT_TP AMT_MP AMT-Monophosphate (AMT-MP) Kinases->AMT_MP Pol_Gamma DNA Polymerase γ & α Inhibition AMT_TP->Pol_Gamma Competitive Binding Exo 3' to 5' Exonuclease Inhibition (Pol δ) AMT_MP->Exo Proofreading Block Tox Chain Termination & Cellular Toxicity Pol_Gamma->Tox Exo->Tox

Pathway of AZT reduction to AMT and subsequent DNA polymerase inhibition.

Comparative Performance: AMT vs. AZT

When evaluating AMT against AZT, quantitative kinetic data highlights why AMT is a critical target for toxicity screening. The following table synthesizes the comparative performance metrics of AMT versus its parent compound, AZT, supported by pharmacokinetic literature (5)[5].

Parameter3'-Amino-3'-deoxythymidine (AMT)Zidovudine (AZT)Biological Implication
DNA Polymerase Affinity ( Ki​ ) 3.3 µM230 µMAMT binds to host DNA polymerases with ~70x greater affinity than AZT, driving off-target toxicity[5].
3' to 5' Exonuclease Inhibition >50% inhibition at 100 µM (AMT-MP)Weak/NegligibleAMT-MP potently blocks DNA Pol δ proofreading, preventing analog excision[3].
Hematopoietic Progenitor Toxicity 5 to 7-fold higher than AZTBaselineExplains the severe bone marrow suppression seen in patients with high AZT-to-AMT conversion rates[4][5].
Primary Metabolic Origin Cytochrome P450 reduction of AZTParent ProdrugHighlights the need to monitor CYP450 activity during NRTI drug development[4].

Experimental Validation Protocols

To objectively validate the inhibitory effect of AMT on DNA polymerase, researchers must employ a self-validating in vitro primer extension assay. This protocol is designed to isolate chain-terminating events and calculate precise Ki​ values.

Design Rationale (Self-Validating System):

  • Template Choice: Using a defined template-primer duplex (e.g., M13mp10 DNA or a synthetic poly(rA)-oligo(dT) tract) ensures that incorporation events are sequence-specific and highly reproducible[7].

  • Internal Controls: The assay mandates a vehicle control (100% polymerase activity) and a reference inhibitor control (AZT-TP) to normalize inter-assay variability and validate the dynamic range of the readout.

Step-by-Step Methodology:

  • Reagent & Complex Preparation:

    • Anneal a 5'-fluorescently labeled primer to the complementary DNA template strand by heating to 95°C for 5 minutes and slowly cooling to room temperature.

    • Causality: Prepare the reaction buffer with 50 mM Tris-HCl (pH 8.0), 5 mM MgCl 2​ , 1 mM DTT, and 50 µg/mL BSA. The Mg 2+ is critical for coordinating the dNTPs and the nucleoside analog in the polymerase active site.

  • Enzyme-Inhibitor Pre-incubation:

    • Dilute recombinant human DNA polymerase γ or δ to a final concentration of 0.1 U/µL.

    • Prepare serial dilutions of AMT-TP (0.1 µM to 500 µM).

    • Causality: Incubate the enzyme, template-primer complex, and AMT-TP in the reaction buffer at 37°C for 10 minutes. Pre-incubation allows the inhibitor to reach binding equilibrium with the enzyme before natural substrates are introduced, ensuring accurate kinetic measurements.

  • Reaction Initiation:

    • Initiate the polymerization by adding a natural dNTP mix (dATP, dCTP, dGTP, and a low concentration of dTTP to increase competition with AMT-TP).

  • Reaction Quenching:

    • After 15 minutes, quench the reaction by adding an equal volume of stop solution (95% formamide, 20 mM EDTA, 0.05% bromophenol blue).

    • Causality: EDTA rapidly chelates the Mg 2+ ions, instantly stripping the polymerase of its essential cofactor and freezing the reaction state to prevent artifactual extension.

  • Separation & Kinetic Analysis:

    • Denature the samples at 95°C for 3 minutes and resolve the fragments on a 15% denaturing polyacrylamide gel (urea-PAGE).

    • Quantify the fluorescent bands using a gel imager. The accumulation of truncated primer products directly correlates with AMT-TP incorporation.

    • Plot the initial velocity ( v0​ ) against inhibitor concentration and fit to a competitive inhibition Michaelis-Menten model to derive the Ki​ .

Workflow Prep 1. Reagent & Complex Prep Incubate 2. Enzyme-Inhibitor Pre-incubation Prep->Incubate Initiate 3. Reaction Initiation (dNTP Addition) Incubate->Initiate Quench 4. Reaction Quenching (EDTA Addition) Initiate->Quench Analyze 5. PAGE Separation & Kinetic Analysis Quench->Analyze

Step-by-step workflow for the DNA polymerase inhibition assay.

Conclusion

Validating the inhibitory profile of 3'-Amino-3'-deoxythymidine is essential for understanding the off-target liabilities of nucleoside reverse transcriptase inhibitors. Through rigorous, controlled primer-extension assays, drug development professionals can accurately quantify AMT's potent chain-terminating and exonuclease-blocking properties. By leveraging the protocols and comparative data outlined in this guide, researchers can better screen next-generation nucleoside analogs for improved safety profiles.

References

  • Source: tandfonline.
  • Source: nih.
  • Source: cymitquimica.
  • Source: clinpgx.
  • Title: Victoria A.
  • Source: ncats.
  • Source: natap.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Thymidine, 3'-amino-3'-deoxy-5,6-dihydro-

This guide provides essential safety and logistical information for the handling and disposal of Thymidine, 3'-amino-3'-deoxy-5,6-dihydro-. As researchers and drug development professionals, our primary responsibility is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the handling and disposal of Thymidine, 3'-amino-3'-deoxy-5,6-dihydro-. As researchers and drug development professionals, our primary responsibility is to foster a culture of safety that protects both the individual and the integrity of our research. This document moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a self-validating system of laboratory safety.

Hazard Identification and the Precautionary Principle

Thymidine, 3'-amino-3'-deoxy-5,6-dihydro- is a nucleoside analog. While some Safety Data Sheets (SDS) for the closely related compound 3'-Amino-3'-deoxythymidine (CAS 52450-18-7) may indicate low acute toxicity, others classify it as "Harmful if swallowed" (H302) with a corresponding GHS07 warning pictogram.[1][2] Furthermore, the broader class of nucleoside analogs is known to possess potent biological activity, with some compounds exhibiting potential for liver damage, mitochondrial toxicity, and other long-term health effects.[3][4]

Given the limited and sometimes conflicting toxicological data for this specific molecule, we must adopt the Precautionary Principle . This principle dictates that in the absence of comprehensive safety data, a compound should be handled as if it were potentially hazardous. Therefore, all subsequent recommendations are based on a conservative risk assessment that prioritizes maximum protection against potential chemical and biological effects.

Risk Assessment: Understanding Routes of Exposure

Effective protection begins with understanding how exposure can occur. For a solid, powdered compound like Thymidine, 3'-amino-3'-deoxy-5,6-dihydro-, the primary routes of exposure are:

  • Inhalation: Fine powders can easily become airborne during weighing, transferring, or mixing, leading to inhalation and deposition in the respiratory tract.[5]

  • Dermal Contact: The powder can settle on skin or gloves, leading to absorption. Contaminated surfaces also pose a significant risk.

  • Ocular Exposure: Accidental splashes of solutions or airborne powder can cause eye irritation or damage.[6]

  • Ingestion: This can occur through direct mouth contact with contaminated hands or through the settling of airborne particles on food or drink.

Our PPE strategy is designed to create a comprehensive barrier against each of these potential exposure routes.

Core PPE Requirements: A Task-Based Approach

The level of PPE required depends on the specific task and the associated risk of exposure. All laboratory work requires a baseline of PPE, which must be supplemented for higher-risk activities.[7][8]

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Baseline Lab Entry ANSI Z87.1-rated safety glasses with side shields.[7][8]N/AFully buttoned lab coat, long pants, and closed-toe shoes.[7][8]N/A
Handling Vials/Containers (Solid) ANSI Z87.1-rated safety glasses with side shields.[7]Single pair of nitrile gloves.Fully buttoned lab coat, long pants, and closed-toe shoes.Not required if container remains closed.
Weighing and Aliquoting (Solid) Chemical splash goggles.[7][9] A face shield worn over goggles is recommended.[7][10]Double-gloving with nitrile gloves.[7]Fully buttoned lab coat with elastic cuffs.Required. A NIOSH-approved N95 respirator or higher.[10] This work must be done in a chemical fume hood or ventilated balance enclosure.
Preparing Solutions (Dissolving Solid) Chemical splash goggles. A face shield worn over goggles is recommended.[7][10]Double-gloving with nitrile gloves.[7]Fully buttoned lab coat with elastic cuffs.Recommended until the solid is fully dissolved. To be performed in a chemical fume hood.
Handling Stock Solutions Chemical splash goggles.[7][9]Single pair of nitrile gloves.Fully buttoned lab coat.Not required if handled within a certified chemical fume hood.

Operational Plan: Step-by-Step Safe Handling

This protocol ensures that safety is integrated into every step of the workflow.

Preparation and Donning PPE
  • Designate the Work Area: All work with solid Thymidine, 3'-amino-3'-deoxy-5,6-dihydro- must occur within a certified chemical fume hood or a ventilated balance enclosure.

  • Gather Materials: Before starting, assemble all necessary equipment (spatulas, weigh boats, vials, solvent, vortexer, etc.) to minimize movement in and out of the designated area.

  • Don PPE: Follow the sequence outlined in the diagram below. This specific order is crucial to prevent cross-contamination.

PPE_Donning_Workflow cluster_prep Preparation cluster_donning Donning Sequence prep 1. Lab Coat & Long Pants/Shoes resp 2. Respirator (If Required) prep->resp eye 3. Goggles/ Face Shield resp->eye gloves 4. Gloves (Outer Pair Last) eye->gloves caption Figure 1: PPE Donning Sequence

Figure 1: PPE Donning Sequence
Handling the Compound
  • Weighing: Gently tap the container before opening to settle the powder. Use a dedicated spatula to transfer the solid to a weigh boat. Avoid any actions that could create dust clouds.

  • Dissolving: Place the weigh boat into a larger container (e.g., a conical tube or flask) for dissolution. Add the solvent slowly to avoid splashing. Cap and vortex or stir until the solid is fully dissolved.

  • Cleanup: After use, decontaminate the spatula and work surface with an appropriate solvent (e.g., 70% ethanol) and wipe with disposable towels. Dispose of these towels as hazardous waste.

Doffing (Removing) PPE
  • Location: Remove PPE before leaving the immediate work area to avoid contaminating other spaces.

  • Sequence: The removal sequence is critical to prevent transferring contaminants from the PPE to your skin or clothing.

    • Outer Gloves: Remove the most contaminated item first. Peel one glove off by grasping the cuff and turning it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off.

    • Lab Coat: Unbutton and remove the lab coat by folding it inward on itself, keeping the contaminated exterior away from your body.

    • Face Shield/Goggles: Handle by the strap or sides.

    • Respirator: Remove without touching the front of the mask.

    • Inner Gloves: Remove the final pair of gloves.

    • Hand Washing: Immediately and thoroughly wash your hands with soap and water.

Disposal Plan: Managing Contaminated Materials

All materials that have come into contact with Thymidine, 3'-amino-3'-deoxy-5,6-dihydro- must be treated as hazardous chemical waste.[11][12]

  • Solid Waste: This includes used gloves, disposable lab coats, weigh boats, pipette tips, and cleaning materials.

    • Collect all solid waste in a dedicated, clearly labeled hazardous waste bag or container.[13]

    • The container must be made of a compatible material, kept closed when not in use, and stored in a designated Satellite Accumulation Area.[12]

  • Liquid Waste: Unused solutions or solvent rinses.

    • Collect in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Never dispose of this waste down the sink.[11]

    • Be mindful of chemical incompatibilities; do not mix different waste streams unless you have confirmed they are compatible.[14]

  • Empty Containers: The original product container is considered hazardous waste.

    • Triple-rinse the empty container with a suitable solvent.[15]

    • Collect the rinsate as liquid hazardous waste.

    • After rinsing, deface or remove the original label, and the container may then be disposed of as regular trash or recycled, depending on institutional policy.[11][15]

Consult your institution's Environmental Health and Safety (EHS) office for specific collection schedules and procedures.[12][15]

Waste_Disposal_Flowchart cluster_waste_type Identify Waste Type cluster_disposal_action Disposal Action start Waste Generated solid Solid (Gloves, Tips, Wipes) start->solid liquid Liquid (Solutions, Rinsate) start->liquid container Empty Product Container start->container solid_bin Collect in Labeled Hazardous Solid Waste Bin solid->solid_bin liquid_bin Collect in Labeled Hazardous Liquid Waste Container liquid->liquid_bin rinse Triple-Rinse with Appropriate Solvent container->rinse rinse->liquid_bin Collect Rinsate defaced Deface Label & Dispose as Normal Trash rinse->defaced caption Figure 2: Waste Segregation & Disposal Workflow

Figure 2: Waste Segregation & Disposal Workflow

Emergency Procedures

  • Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Exposure: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Spill: Evacuate the immediate area. If the spill is large or involves airborne powder, alert others and contact your institution's EHS office. For small spills of a solution, absorb with an inert material (e.g., vermiculite or sand), collect in a sealed container, and dispose of as hazardous waste.

By adhering to these protocols, you contribute to a robust safety culture that protects you, your colleagues, and the future of your research.

References

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.

  • Laboratory chemical waste disposal guidelines. University of Otago.

  • Laboratory Waste Disposal Safety Protocols. National Science Teaching Association (NSTA).

  • Personal Protective Equipment Requirements for Laboratories. University of Washington Environmental Health and Safety.

  • PPE for Powder Handling: Support Operators Effectively. Dust Arrest.

  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions.

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager.

  • Safety Data Sheet: Thymidine. Carl ROTH.

  • How To Choose The Right PPE For Chemical Handling. Hazchem Safety.

  • The importance of Personal Protective Equipment in the handling of chemicals. ASECOS.

  • Powder Coating Personal Protective Equipment (PPE) Requirements. NSP Coatings.

  • MSDS - 3'-Amino-3'-deoxythymidine. KM Pharma Solution Private Limited.

  • Personal Protective Equipment for Laboratories. Dartmouth College Environmental Health and Safety.

  • PPE Minimum Standards. University of Missouri Environmental Health & Safety.

  • 3′-Amino-3′-deoxythymidine | 52450-18-7. Sigma-Aldrich.

  • Laboratory Responsibilities for Personal Protective Equipment. Cornell University Environment, Health and Safety.

  • SAFETY DATA SHEET - 3'-Deoxythymidine. Fisher Scientific.

  • THYMIDINE FOR BIOCHEMISTRY - Safety Data Sheet. Loba Chemie.

  • Nucleoside Analogues. LiverTox - NCBI Bookshelf.

  • What are Nucleoside Analogs? AZoLifeSciences.

  • The Role of Transporters in the Toxicity of Nucleoside and Nucleotide Analogs. PMC - NIH.

  • Nucleoside Analogs: A Review of Its Source and Separation Processes. PMC - NIH.

  • Nucleoside Analogs and Nucleoside Precursors as Drugs in the Fight against SARS-CoV-2 and Other Coronaviruses. MDPI.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.